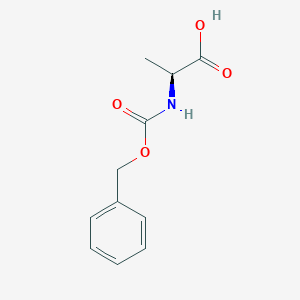

N-Carbobenzyloxy-L-alanine

Vue d'ensemble

Description

N-Benzyloxycarbonyl-L-sérine-bétalactone: Il se caractérise par sa structure unique, qui comprend un cycle bétalactone et un groupe benzyloxycarbonyle

Applications De Recherche Scientifique

N-Benzyloxycarbonyl-L-serine-betalactone has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N-Carbobenzyloxy-L-alanine, also known as N-[(Benzyloxy)carbonyl]-L-alanine, N-Cbz-L-alanine, Z-L-Alanine, Cbz-L-Alanine, or Z-Ala-OH, is primarily used as a biochemical reagent . It is an intermediate in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor . Therefore, its primary target can be considered the ACE.

Biochemical Pathways

This compound is involved in the synthesis of Perindopril, which affects the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Perindopril reduces levels of angiotensin II, leading to decreased vasoconstriction and decreased release of aldosterone. This results in vasodilation, increased excretion of sodium and water, and a reduction in blood volume .

Pharmacokinetics

As a biochemical reagent and intermediate in drug synthesis, its bioavailability, metabolism, and excretion would largely depend on the final drug compound it is used to produce .

Result of Action

The result of the action of this compound is the production of Perindopril, an ACE inhibitor. The molecular and cellular effects of this action include reduced levels of angiotensin II and aldosterone, leading to vasodilation, increased excretion of sodium and water, and a reduction in blood volume .

Action Environment

The action of this compound, as a biochemical reagent and drug intermediate, would be influenced by various factors in the laboratory environment, including temperature, pH, and the presence of other chemicals. These factors could affect the efficiency of its conversion into the final drug product .

Analyse Biochimique

Biochemical Properties

N-Carbobenzyloxy-L-alanine interacts with various enzymes, proteins, and other biomolecules. It is commonly used as a protective group in peptide synthesis, where it prevents unwanted side reactions from occurring during the synthesis process . The nature of these interactions is primarily through the formation of covalent bonds, which are reversible under specific conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a protective group in peptide synthesis. It forms a covalent bond with the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process. This protection can be removed under specific conditions, allowing the amino acid to participate in peptide bond formation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la N-Benzyloxycarbonyl-L-sérine-bétalactone implique généralement la réaction de la L-sérine avec le chlorure de benzyloxycarbonyle dans des conditions contrôlées. La réaction se déroule via la formation d'un intermédiaire, qui subit ensuite une cyclisation pour former le cycle bétalactone .

Méthodes de production industrielle: La production industrielle de la N-Benzyloxycarbonyl-L-sérine-bétalactone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions: La N-Benzyloxycarbonyl-L-sérine-bétalactone subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former les dérivés oxo correspondants.

Réduction: Les réactions de réduction peuvent convertir le cycle bétalactone en une structure plus stable.

Substitution: Le groupe benzyloxycarbonyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courantes:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium sur carbone (Pd/C) et des solvants spécifiques.

Principaux produits formés:

Oxydation: Formation de dérivés oxo.

Réduction: Formation de structures lactones réduites.

Substitution: Formation de dérivés substitués avec divers groupes fonctionnels.

Applications de la recherche scientifique

La N-Benzyloxycarbonyl-L-sérine-bétalactone a une large gamme d'applications dans la recherche scientifique:

Industrie: Elle est utilisée dans la production de produits pharmaceutiques et de produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de la N-Benzyloxycarbonyl-L-sérine-bétalactone implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle inactive de manière irréversible la protéase à cystéine 3C du virus de l'hépatite A en alkylant le thiol de cystéine du site actif, ce qui conduit à l'ouverture du cycle et à l'inhibition de l'enzyme . Ce mécanisme met en évidence son potentiel en tant qu'agent thérapeutique contre les infections virales.

Comparaison Avec Des Composés Similaires

Composés similaires:

- N-Carbobenzoxy-L-sérine bétalactone

- N-Boc-L-sérine bétalactone

- N-Cbz-L-sérine bétalactone

Comparaison: La N-Benzyloxycarbonyl-L-sérine-bétalactone est unique en raison de sa structure et de sa réactivité spécifiques. Comparée à des composés similaires, elle présente des propriétés chimiques et des activités biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Activité Biologique

N-[(Benzyloxy)carbonyl]-L-alanine, commonly referred to as N-Carbobenzyloxy-L-alanine or Cbz-L-alanine, is an important compound in biochemical research and drug synthesis. This amino acid derivative serves primarily as a protective group in peptide synthesis and is a precursor in the production of pharmaceuticals such as Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used in hypertension management. This article explores the biological activity of N-[(Benzyloxy)carbonyl]-L-alanine, detailing its mechanisms of action, biochemical pathways, and applications in research.

Target of Action

This compound functions primarily as a biochemical reagent. Its main role involves protecting the amino group of L-alanine during peptide synthesis, thus preventing unwanted side reactions. This protective capability is crucial for maintaining the integrity of the amino acid during chemical transformations.

Biochemical Pathways

The compound is integral to the synthesis of Perindopril. By inhibiting ACE, Perindopril reduces levels of angiotensin II and aldosterone, leading to vasodilation and increased sodium and water excretion. This mechanism is vital for managing blood pressure and cardiovascular health.

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the final drug compound it helps synthesize. As a reagent, its bioavailability and metabolism are influenced by various laboratory conditions such as temperature and pH.

Biological Interactions

This compound interacts with various enzymes and proteins, making it significant in proteomics research. Its ability to act as a protective group allows for controlled synthesis while minimizing side reactions during peptide formation .

Case Studies

- Peptide Synthesis : In studies involving peptide synthesis, this compound has been shown to enhance yield and purity by preventing premature reactions at the amino site. This property has been exploited in synthesizing complex peptides that require high fidelity in structure .

- Antimicrobial Activity : Research demonstrated that derivatives of alanine analogues could inhibit bacterial growth selectively. For instance, compounds similar to this compound were tested against various bacterial strains, revealing potential applications in clinical settings for differentiating pathogenic bacteria from commensal species .

- ACE Inhibition : The role of this compound in producing ACE inhibitors like Perindopril highlights its significance in treating hypertension. Studies indicate that this compound's derivatives exhibit promising results in reducing blood pressure through their pharmacological effects on the RAAS system.

Data Tables

| Compound | Mechanism | Biological Activity |

|---|---|---|

| This compound | Protective group in peptide synthesis | Precursor to ACE inhibitors |

| Perindopril | ACE inhibition | Reduces blood pressure |

| Alanine analogues | Antimicrobial activity | Inhibit growth of specific bacteria |

Propriétés

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGLVWXHJRKMT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150674 | |

| Record name | N-Benzyloxycarbonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-20-7 | |

| Record name | Benzyloxycarbonyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.